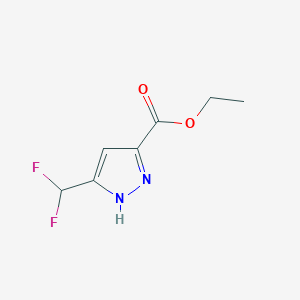

ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Descripción

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate (CAS: 2104659-14-3) is a heterocyclic compound with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol. It features a pyrazole core substituted with a difluoromethyl group at position 3 and an ethyl ester at position 3. This compound is thermally sensitive, requiring storage in a dark, inert atmosphere at 2–8°C to maintain stability . Its safety profile includes hazards such as acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

The difluoromethyl group contributes to its electronic and steric properties, making it a valuable intermediate in agrochemical and pharmaceutical research.

Propiedades

IUPAC Name |

ethyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)5-3-4(6(8)9)10-11-5/h3,6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITMASZMBKIGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936033-53-3 | |

| Record name | ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of difluoroacetoacetic acid ethyl ester with hydrazine derivatives. One common method involves the treatment of ethyl difluoroacetoacetate with methylhydrazine in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction parameters, leading to higher yields and purity of the final product . Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include difluoromethyl pyrazole derivatives with various functional groups, such as carboxylic acids, alcohols, and substituted pyrazoles .

Aplicaciones Científicas De Investigación

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. In the case of its antifungal activity, the compound inhibits the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial respiratory chain . This inhibition disrupts the energy production process in fungal cells, leading to their death. The compound’s unique structure allows it to bind effectively to the active site of the enzyme, making it a potent inhibitor .

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

Pyrazole derivatives vary significantly in physical properties based on substituents. Below is a comparative analysis:

Key Observations :

Structural and Crystallographic Insights

- Crystal Packing : Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate () forms centrosymmetric dimers via C–H···O and C–H···π interactions, stabilizing its 3D structure .

- Conformational Flexibility : The ethyl ester group in the target compound adopts a planar conformation, similar to analogues in and , which may influence binding to biological targets .

Actividad Biológica

Ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in pharmaceutical and agricultural research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, particularly in antifungal and anti-inflammatory contexts.

The pyrazole ring is a key structural motif in many biologically active compounds. This compound belongs to this class and exhibits notable fungicidal properties. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

2. Synthesis of this compound

The synthesis typically involves the reaction of difluoromethylated precursors with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The synthetic pathway can be summarized as follows:

- Starting Materials : Difluoroacetic acid derivatives and hydrazine.

- Reaction Conditions : The reaction is often performed under acidic conditions to facilitate cyclization.

- Yield : The overall yield of the product can vary but is generally reported between 60-80% depending on the specific conditions used.

3.1 Antifungal Activity

This compound has demonstrated significant antifungal activity against various pathogens, including Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani.

- Mechanism of Action : The compound acts primarily by inhibiting succinate dehydrogenase, which is crucial for fungal respiration and energy production. This inhibition leads to reduced fungal growth and viability.

| Fungal Pathogen | Inhibition Concentration (ppm) | Activity Level |

|---|---|---|

| Sclerotinia sclerotiorum | 50 | High |

| Botrytis cinerea | 50 | Moderate |

| Rhizoctonia solani | 50 | High |

3.2 Anti-inflammatory Activity

Research indicates that this compound may also exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes.

- Case Study : In a study examining various pyrazole derivatives, this compound showed promising results as a COX inhibitor, which could have implications for treating inflammatory diseases.

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Difluoromethyl Group : Enhances lipophilicity and potentially improves membrane permeability.

- Carboxylate Functionality : Contributes to the molecule's binding affinity to target enzymes.

5. Conclusion

This compound represents a promising candidate for further development as an antifungal agent and potential anti-inflammatory drug. Ongoing research into its mechanisms of action and structural optimization will likely enhance its efficacy and broaden its applications in both agriculture and medicine.

Q & A

Q. What are the common synthetic routes for ethyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate reacts with difluoromethyl-substituted hydrazines under reflux in ethanol or toluene. Optimization includes adjusting pH (e.g., using acetic acid catalysis) and temperature (80–100°C) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard . Key parameters :

- Solvent: Ethanol or toluene.

- Catalysts: Acetic acid or p-toluenesulfonic acid.

- Yield: 28–65% (dependent on substituent reactivity).

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Q. What safety precautions are recommended for handling this compound, given limited toxicity data?

While specific toxicity data for this compound is sparse, analogs (e.g., ethyl pyrazole carboxylates) are classified as non-hazardous but may decompose under heat to release toxic gases (CO, NOₓ). Recommended precautions:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood with proper ventilation.

- Avoid ignition sources (decomposition risk at >200°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution patterns on the pyrazole ring. For example:

- Nucleophilic sites : The C-4 position is more reactive due to electron-withdrawing effects of the difluoromethyl and ester groups.

- HOMO-LUMO gaps : Lower gaps (~4.5 eV) correlate with higher reactivity toward alkylation or halogenation .

Case study : Methylation at N-1 vs. C-4 shows a ΔG‡ difference of 8 kcal/mol, favoring N-1 substitution .

Q. What strategies resolve contradictions in biological activity data for pyrazole carboxylate derivatives?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

- Solubility : Poor aqueous solubility may lead to false negatives. Use DMSO stocks with <1% final concentration.

- Metabolic stability : Check for ester hydrolysis in cell media (LC-MS monitoring).

- Structural analogs : Compare with ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (CAS 234.23 g/mol), which shows improved stability .

Q. How can X-ray crystallography elucidate the solid-state conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction reveals:

- Packing motifs : Hydrogen bonding between pyrazole N-H and ester carbonyls (distance ~2.8 Å).

- Torsion angles : The difluoromethyl group adopts a planar conformation (C-C-F dihedral angle ~10°), minimizing steric clash .

Example : Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate crystallizes in the monoclinic P2₁/c space group (Z=4) .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Q. How do substituents (e.g., difluoromethyl vs. trifluoromethyl) influence electronic properties and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.